REACTION_SMILES
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[Br-:1].[CH2:2]([Mg+:3])[CH3:4].[CH2:5]([CH2:6][C:7]#[CH:8])[OH:9].[Cl:10][Si:11]([CH3:12])([CH3:13])[CH3:14].[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1.[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[CH2:5]([CH2:6][C:7]#[C:8][Si:11]([CH3:12])([CH3:13])[CH3:14])[OH:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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C[Si](C)(C)C#CCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |